(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, like our compound of interest, have been reported to exhibit a broad range of antimicrobial activities . The presence of the imidazole ring, which is known for its participation in hydrogen bonding and π-π interactions, can enhance the binding affinity of the compound to microbial enzymes or receptors, potentially inhibiting their function and leading to antimicrobial effects.
Anticancer Research
The structural similarity of the compound to nucleotides due to its pyrimidine core suggests potential applications in anticancer research. It could be designed to interfere with DNA replication or repair mechanisms in cancer cells, providing a pathway for the development of novel chemotherapeutic agents .
Drug Design and Discovery
The piperazine ring is a common feature in many pharmaceuticals due to its versatility in chemical modifications. This compound could serve as a scaffold for the design of new drugs with improved pharmacokinetic and pharmacodynamic properties .
Biological Activity Screening
Compounds with imidazole and pyrimidine structures are often used in high-throughput screening to discover new biological activities. They can interact with a variety of enzymes and receptors, making them valuable tools for identifying new therapeutic targets .
Molecular Modeling Studies
The compound’s ability to form stable conformations and engage in multiple types of non-covalent interactions makes it suitable for molecular modeling studies. It can be used to explore the binding modes of ligands to various biological targets, aiding in the rational design of drugs .
Neuropharmacology
Piperazine derivatives are known to affect the central nervous system. This compound could be investigated for its potential neuropharmacological effects, such as antipsychotic or antidepressant activities .
Antiviral Research
The imidazole ring is present in compounds with known antiviral properties. Research into the antiviral applications of this compound, particularly against RNA viruses where it might interfere with viral replication, could be promising .
Enzyme Inhibition Studies
Due to the structural complexity and the presence of multiple functional groups, this compound could act as an inhibitor for various enzymes. It could be used to study enzyme mechanisms or develop enzyme-based assays .
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWBJOAGADCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
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